REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:11])([CH:9]=[CH2:10])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[O:12]([C:19]1[CH:20]=C([CH:24]=[CH:25][CH:26]=1)CO)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[O-]CC.[Na+]>C1(C)C=CC=CC=1>[CH3:11][C:2]([CH3:1])([CH:9]=[CH2:10])[CH2:3][C:4]([O:6][CH2:7][C:8]1[CH:24]=[CH:25][CH:26]=[C:19]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:20]=1)=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
374 mg
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OCC)(C=C)C
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours, with a Dean-Stark apparatus
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
containing a molecular sieve
|
Type
|
CUSTOM
|
Details
|
to absorb the evolved ethanol
|
Type
|
ADDITION
|
Details
|
by adding an anhydrous ether solution of hydrogen chloride
|
Type
|
ADDITION
|
Details
|
The neutral solution was poured into water
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1)(C=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |